![molecular formula C22H14ClFN4O3S B2715038 2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide CAS No. 1226442-88-1](/img/no-structure.png)

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

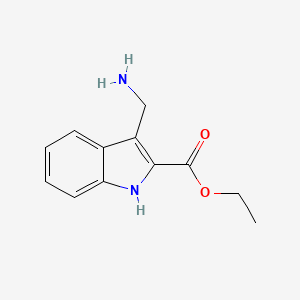

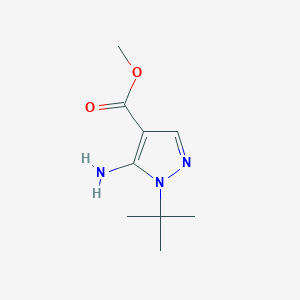

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide, commonly known as MSAPN, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSAPN is a nicotinamide adenine dinucleotide phosphate (NADPH) oxidase inhibitor, which makes it a promising candidate for the treatment of various diseases related to oxidative stress.

科学的研究の応用

Chemical Synthesis and Modification

Research has focused on synthesizing and modifying sulfonated compounds, demonstrating their potential in creating advanced materials. For instance, novel sulfonated thin-film composite nanofiltration membranes were developed using sulfonated aromatic diamine monomers for improved water flux and dye treatment applications (Yang Liu et al., 2012). This indicates the role of sulfonated compounds in environmental applications, particularly in water purification.

Catalysis and Chemical Reactions

Sulfonamides and related structures have been investigated for their roles in catalysis and chemical reactions. The non-enzymatic reduction of azo dyes by NADH, for example, showcased how these compounds could be involved in chemical transformations, highlighting their potential in industrial and environmental chemistry (S. Nam & V. Renganathan, 2000).

Antitumor Activity

Research into sulfonamide-focused libraries evaluated their antitumor properties through cell-based screens and gene expression relationship studies, identifying compounds with potential as cell cycle inhibitors (T. Owa et al., 2002). This suggests that sulfonamides, by extension, may have implications in cancer research and therapy.

Antimicrobial Activity

The antibacterial activity of sulfonamide derivatives, such as 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone, has been analyzed, indicating their potential in developing new antimicrobial agents (N. Özbek et al., 2009).

Material Science and Engineering

Sulfonated compounds have been explored for their applications in material science, particularly in the development of membranes for proton-exchange-membrane fuel cells, showcasing their utility in renewable energy technologies (B. Einsla et al., 2004).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide' involves the reaction of p-aminophenol with methylsulfonyl chloride to form 3-(methylsulfonyl)aminophenol. This intermediate is then reacted with 2-chloronicotinic acid to form 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid. The final step involves the reaction of the nicotinic acid intermediate with pentylnicotinamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired compound.", "Starting Materials": [ "p-aminophenol", "methylsulfonyl chloride", "2-chloronicotinic acid", "pentylnicotinamide", "N,N'-dicyclohexylcarbodiimide (DCC)" ], "Reaction": [ "Step 1: Reaction of p-aminophenol with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-(methylsulfonyl)aminophenol.", "Step 2: Reaction of 3-(methylsulfonyl)aminophenol with 2-chloronicotinic acid in the presence of a coupling agent such as DCC to form 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid.", "Step 3: Reaction of 2-{3-[(methylsulfonyl)amino]phenoxy}-nicotinic acid with pentylnicotinamide in the presence of a coupling agent such as DCC to form the desired compound." ] } | |

CAS番号 |

1226442-88-1 |

製品名 |

2-{3-[(methylsulfonyl)amino]phenoxy}-N-pentylnicotinamide |

分子式 |

C22H14ClFN4O3S |

分子量 |

468.89 |

IUPAC名 |

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H14ClFN4O3S/c23-16-4-2-1-3-15(16)20-25-18(31-26-20)12-27-17-9-10-32-19(17)21(29)28(22(27)30)11-13-5-7-14(24)8-6-13/h1-10H,11-12H2 |

InChIキー |

FSIFPOFLCGRRIO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)F)SC=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2714958.png)

![5-ethyl-7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2714961.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2714964.png)

![3-(1H-benzo[d]imidazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2714965.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)

![N-(2-methoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2714970.png)

![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxan-4-yl)methyl]but-2-enamide](/img/structure/B2714978.png)